molecular formula C11H21NO4 B13070540 (S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate

(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate

Cat. No.: B13070540
M. Wt: 231.29 g/mol
InChI Key: KNRWSVLIPFTEJX-VIFPVBQESA-N
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Description

(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a tert-butyl carbamate group at the 4-position and a methoxymethyl substituent at the 2-position of the morpholine ring. The (S)-configuration at the 2-position introduces stereochemical specificity, which is critical in pharmaceutical and agrochemical applications where enantioselectivity impacts biological activity . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of protected amino alcohols or as a precursor for bioactive molecules. The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2S)-2-(methoxymethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-5-6-15-9(7-12)8-14-4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

KNRWSVLIPFTEJX-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)COC

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and methoxymethyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Scientific Research Applications

(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Morpholine Derivatives

The methoxymethyl group at the 2-position distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Compound Substituent Key Properties Application/Reactivity
(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate Methoxymethyl (CH₂OCH₃) Moderate steric bulk, ether oxygen enhances solubility in polar solvents Intermediate for chiral ligands or protease inhibitors
tert-Butyl (S)-2-(iodomethyl)morpholine-4-carboxylate (S35-2) Iodomethyl (CH₂I) High reactivity due to iodide’s leaving group ability Used in nucleophilic substitutions (e.g., Suzuki couplings)
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate Hydroxyethyl (CH₂CH₂OH) Polar hydroxyl group enables hydrogen bonding; prone to oxidation Potential prodrugs or solubility enhancers
  • Reactivity : The iodomethyl analog (S35-2) is more reactive in cross-coupling reactions compared to the methoxymethyl variant, which is relatively inert due to the stable ether linkage .
  • Solubility : The hydroxyethyl analog’s hydroxyl group improves aqueous solubility, whereas the methoxymethyl group offers balanced lipophilicity for membrane permeability .

Stereochemical and Core Heterocycle Differences

Stereochemistry

The (S)-configuration in the target compound contrasts with the (R)-enantiomer in analogs like (R)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. Enantiomeric differences can drastically alter binding affinities in chiral environments, such as enzyme active sites .

Heterocycle Modifications
Compound Core Structure Impact
This compound Morpholine Six-membered ring with oxygen; moderate conformational flexibility
tert-Butyl indole carboxylate derivative () Indole Aromatic, planar structure; potential π-π stacking in biological targets
Imidazole derivatives () Imidazole Five-membered aromatic ring with two nitrogens; participates in metal coordination
  • Morpholine vs. Indole : The morpholine ring’s oxygen enhances solubility, while indole’s aromaticity may improve binding to hydrophobic pockets in proteins .
  • Imidazole vs. Morpholine : Imidazole’s acidity (pKa ~7) allows pH-dependent reactivity, unlike morpholine’s basic nitrogen (pKa ~8.7) .

Functional Group Comparisons

Carboxylic Acid vs. Ester

(S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid () features a carboxylic acid group, enabling salt formation or conjugation, whereas the target compound’s ester group is more hydrolytically stable under physiological conditions .

Protecting Groups
  • Boc (tert-butoxycarbonyl) : Offers stability in basic conditions but is cleaved by acids (e.g., TFA).
  • Benzyloxy (): Removed via hydrogenolysis; less stable under acidic conditions compared to Boc .

Biological Activity

(S)-Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C10_{10}H19_{19}N\O3_{3}
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 135065-76-8

The morpholine ring is a key feature that contributes to the compound's biological properties, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It has been identified as a dual inhibitor of serotonin and norepinephrine transporters, suggesting potential therapeutic applications in treating mood disorders and anxiety-related conditions . The compound's mechanism involves:

  • Binding Affinity : The compound exhibits significant binding affinity for serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the availability of these neurotransmitters in the synaptic cleft .
  • Signal Transduction Pathways : By modulating neurotransmitter levels, the compound may influence various signal transduction pathways associated with mood regulation and anxiety responses.

Antidepressant and Anxiolytic Effects

Research indicates that this compound demonstrates antidepressant-like effects in animal models. In studies involving forced swim tests and tail suspension tests, the compound significantly reduced immobility time, suggesting an increase in locomotor activity associated with mood elevation .

Enzyme Inhibition

The compound has also shown potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition could further enhance its antidepressant effects by prolonging the action of these neurotransmitters .

Case Studies

  • Study on Serotonin Transporter Inhibition :
    • A study demonstrated that this compound inhibited serotonin transporter activity with an IC50_{50} value in the low nanomolar range. This suggests strong potential for enhancing serotonergic transmission, which is crucial in managing depression and anxiety disorders .
  • Dual Action on Norepinephrine Transporter :
    • Another investigation revealed that the compound also effectively inhibited norepinephrine transporter activity, indicating its dual-action profile. The combination of effects on both transporters may provide a synergistic benefit in treating mood disorders .

Comparative Analysis

Compound Serotonin Transporter IC50_{50} Norepinephrine Transporter IC50_{50} Therapeutic Use
This compoundLow nMLow nMAntidepressant, anxiolytic
Other Morpholine DerivativesVariesVariesVaries

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